2-Phenyl-2-(phenylthio)acetic acid

Lipophilicity ADME Partitioning

Researchers needing a sterically congested, lipophilic α-phenylthioacetic acid building block face sourcing challenges. 2-Phenyl-2-(phenylthio)acetic acid (CAS 10490-07-0) meets this need with its α-phenyl and thioether substitution. • LogP 3.7 vs. 1.9 for PTAA; enhanced membrane penetration. • Steric bulk improves chiral alkylation diastereoselectivity. • Thioether oxidation allows sulfoxide/sulfone fine-tuning. • Crystalline solid (mp 99-101°C), ≥98% purity, easy weighing. Supplied for immediate use in medicinal chemistry and agrochemical R&D.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
CAS No. 10490-07-0
Cat. No. B081921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(phenylthio)acetic acid
CAS10490-07-0
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2
InChIInChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
InChIKeyUOCQATUFLPHRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-(phenylthio)acetic acid (CAS 10490-07-0): A Dual-Functional α-Arylthioacetic Acid Building Block for Precision Synthesis and Derivatization


2-Phenyl-2-(phenylthio)acetic acid is an α-substituted arylthioacetic acid derivative featuring both a phenyl ring and a phenylthioether group directly attached to the acetic acid α‑carbon . This dual substitution pattern imparts distinct physicochemical properties—including enhanced lipophilicity and modulated acidity—that differentiate it from simpler phenylacetic acid analogs and phenylthioacetic acid precursors [1]. Commercial availability at high purity (≥99.0%) supports its direct use as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science .

Why Generic Substitution of 2-Phenyl-2-(phenylthio)acetic acid (10490-07-0) with Closer Analogs Fails: Physicochemical and Reactivity Barriers


2-Phenyl-2-(phenylthio)acetic acid cannot be interchangeably substituted with simpler phenylthioacetic acid (PTAA, CAS 103-04-8) or phenylacetic acid (CAS 103-82-2) in demanding synthetic sequences due to fundamental differences in α‑carbon substitution. The additional α‑phenyl group in the target compound increases steric bulk, alters electronic distribution at the carboxyl group, and substantially elevates lipophilicity (XLogP3 3.7 vs. 1.9 for PTAA) [1]. These alterations translate into divergent solubility profiles, different pKa values (predicted 3.22 vs. 3.70–4.32 for analogs), and unique opportunities for selective derivatization at the α‑thioether position . Consequently, reaction outcomes—including regioselectivity in alkylation, oxidative stability during sulfoxide/sulfone formation, and partitioning behavior in biphasic or biological systems—are not interchangeable and must be empirically validated for the specific compound [2].

Quantitative Differentiation of 2-Phenyl-2-(phenylthio)acetic acid (10490-07-0) Against Key Comparators


Enhanced Lipophilicity: 2-Phenyl-2-(phenylthio)acetic acid Exhibits a 1.8-Unit Higher LogP than (Phenylthio)acetic Acid

The computed XLogP3-AA value for 2-Phenyl-2-(phenylthio)acetic acid is 3.7 [1], substantially higher than the 1.9 calculated for the simpler analog (phenylthio)acetic acid (PTAA) [2] and the 1.3–1.6 range reported for phenylacetic acid . This increase arises from the addition of an α‑phenyl group, which extends the hydrophobic surface and reduces water solubility.

Lipophilicity ADME Partitioning

Increased Acidity: 2-Phenyl-2-(phenylthio)acetic acid is ~0.5–1.0 pKa Units More Acidic than Structural Analogs

The predicted pKa of 2-Phenyl-2-(phenylthio)acetic acid is 3.22±0.10 . This value is notably lower than the 3.70±0.10 reported for (phenylthio)acetic acid and the 4.28–4.32 measured for phenylacetic acid [1]. The enhanced acidity is attributable to the electron-withdrawing inductive effect of the α‑phenylthio group combined with α‑phenyl substitution, which stabilizes the carboxylate anion.

pKa Acidity Ionization

Higher Melting Point and Crystalline Stability Relative to (Phenylthio)acetic Acid

2-Phenyl-2-(phenylthio)acetic acid exhibits a melting point of 99–101 °C as reported by multiple commercial suppliers , whereas the simpler (phenylthio)acetic acid melts at 60–66 °C . The ~35 °C elevation in melting point reflects stronger intermolecular forces (likely π–π stacking from the additional phenyl ring) and offers practical advantages in handling and storage.

Melting Point Crystallinity Storage

Superior Oxidative Derivatization Potential: α-Phenyl Stabilization Enables Controlled Sulfoxide/Sulfone Formation

The thioether sulfur in 2-Phenyl-2-(phenylthio)acetic acid is susceptible to oxidation to yield sulfoxide and sulfone derivatives. The presence of the α‑phenyl group stabilizes the resulting oxidized intermediates, providing a controlled pathway for the introduction of polar functional groups. While direct kinetic data comparing oxidation rates of α‑phenyl vs. α‑hydrogen phenylthioacetic acids are not available in the public domain, class‑level studies on substituted phenylthioacetic acids demonstrate that the α‑substituent modulates both reaction rate and product distribution [1]. The α‑phenyl substitution is expected to increase steric hindrance at the reaction center, potentially slowing oxidation and favoring mono‑oxidation to sulfoxide under mild conditions.

Oxidation Sulfoxide Sulfone Building Block

Optimal Research and Industrial Application Scenarios for 2-Phenyl-2-(phenylthio)acetic acid (10490-07-0)


Lipophilicity-Dependent Biological Screening Campaigns

The elevated LogP (3.7) of 2-Phenyl-2-(phenylthio)acetic acid makes it a preferred scaffold over (phenylthio)acetic acid (LogP 1.9) when designing compound libraries intended to cross lipid membranes or engage hydrophobic binding pockets. In lead optimization programs, incorporation of this α‑phenylthioacetic acid fragment can shift overall molecule lipophilicity into the desirable range (cLogP 3–5) without introducing additional hydrogen‑bond donors or acceptors [1].

Preparative-Scale Synthesis of Isotopically Labeled Acrylic Acid Derivatives

2-Phenyl-2-(phenylthio)acetic acid serves as a chemically stable, nonvolatile two‑carbon labeling precursor. Its higher melting point (99–101 °C) and crystalline nature facilitate precise weighing for large‑scale syntheses of ¹³C‑labeled acrylic acid, methacrylic acid, and trans‑crotonic acid [2]. The α‑phenyl group also increases molecular weight, reducing volatility and simplifying handling compared to lower‑molecular‑weight alternatives.

Stereoselective Alkylation for Chiral Sulfoxide/Sulfone Intermediates

The α‑phenyl substitution creates a sterically demanding environment that can influence the stereochemical outcome of alkylation reactions at the α‑carbon. This feature is exploited in the synthesis of optically active 2‑phenylthioalcohols via chiral imide alkylation, as demonstrated for the parent 2‑phenylthioacetic acid system [3]. The additional phenyl ring further enhances diastereofacial differentiation, potentially improving enantiomeric excess in asymmetric transformations.

Controlled Oxidation to Access Functionalized Sulfoxides and Sulfones

The thioether moiety in 2-Phenyl-2-(phenylthio)acetic acid can be selectively oxidized to sulfoxide or sulfone, allowing fine‑tuning of physicochemical properties (e.g., increasing aqueous solubility or metabolic stability) without altering the core phenylacetic acid scaffold. The α‑phenyl group provides steric protection that may favor mono‑oxidation under mild conditions, a desirable feature when a specific oxidation state is required for biological activity or downstream functionalization [4].

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